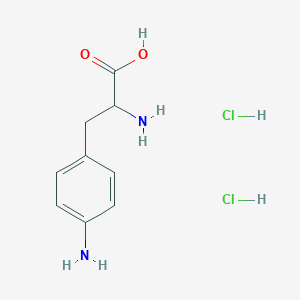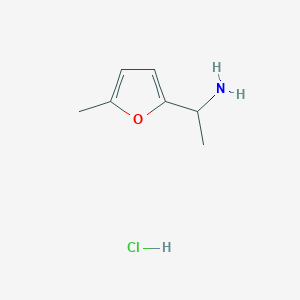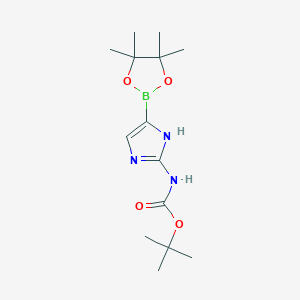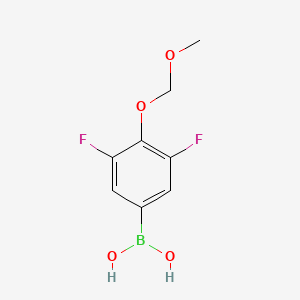![molecular formula C18H26O4S2Sn2 B12503933 7,7'-Bis(trimethylstannyl)-2,2',3,3'-tetrahydro-5,5'-bithieno[3,4-b][1,4]dioxine](/img/structure/B12503933.png)
7,7'-Bis(trimethylstannyl)-2,2',3,3'-tetrahydro-5,5'-bithieno[3,4-b][1,4]dioxine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,7’-Bis(trimethylstannyl)-2,2’,3,3’-tetrahydro-5,5’-bithieno[3,4-b][1,4]dioxine is a chemical compound known for its unique structure and properties It is a derivative of bithieno[3,4-b][1,4]dioxine, where the hydrogen atoms at the 7 and 7’ positions are replaced by trimethylstannyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,7’-Bis(trimethylstannyl)-2,2’,3,3’-tetrahydro-5,5’-bithieno[3,4-b][1,4]dioxine typically involves the stannylation of the corresponding bithieno[3,4-b][1,4]dioxine precursor. The reaction is carried out using trimethyltin chloride in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), under an inert atmosphere . The reaction conditions often include heating the mixture to a specific temperature to facilitate the stannylation process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
7,7’-Bis(trimethylstannyl)-2,2’,3,3’-tetrahydro-5,5’-bithieno[3,4-b][1,4]dioxine undergoes various chemical reactions, including:
Substitution Reactions: The trimethylstannyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions, such as the Stille coupling, to form new carbon-carbon bonds with other organic molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles, with conditions typically involving the use of a suitable solvent and a base.
Coupling Reactions: Reagents such as aryl halides and organostannanes are used, with palladium catalysts and ligands to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Stille coupling reaction, the product would be a new biaryl compound formed by the coupling of the bithieno[3,4-b][1,4]dioxine derivative with an aryl halide.
Applications De Recherche Scientifique
7,7’-Bis(trimethylstannyl)-2,2’,3,3’-tetrahydro-5,5’-bithieno[3,4-b][1,4]dioxine has several scientific research applications:
Organic Electronics: It is used in the synthesis of semiconducting polymers and materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Materials Science: The compound is explored for its potential in creating novel materials with unique electronic and optical properties.
Chemical Synthesis: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Mécanisme D'action
The mechanism by which 7,7’-Bis(trimethylstannyl)-2,2’,3,3’-tetrahydro-5,5’-bithieno[3,4-b][1,4]dioxine exerts its effects is primarily through its ability to participate in various chemical reactions. The trimethylstannyl groups provide sites for nucleophilic attack, enabling substitution and coupling reactions. The bithieno[3,4-b][1,4]dioxine core contributes to the electronic properties of the compound, making it suitable for applications in organic electronics .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,5’-Bis(trimethylstannyl)-2,2’-bithiophene: Similar in structure but lacks the dioxine ring, affecting its electronic properties.
2,5-Bis(trimethylstannyl)thiophene: Another related compound with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness
7,7’-Bis(trimethylstannyl)-2,2’,3,3’-tetrahydro-5,5’-bithieno[3,4-b][1,4]dioxine is unique due to the presence of both the bithieno[3,4-b][1,4]dioxine core and the trimethylstannyl groups. This combination imparts distinct electronic and chemical properties, making it valuable for specific applications in organic electronics and materials science .
Propriétés
Formule moléculaire |
C18H26O4S2Sn2 |
|---|---|
Poids moléculaire |
608.0 g/mol |
Nom IUPAC |
trimethyl-[7-(5-trimethylstannyl-2,3-dihydrothieno[3,4-b][1,4]dioxin-7-yl)-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl]stannane |
InChI |
InChI=1S/C12H8O4S2.6CH3.2Sn/c1-3-15-9-7(13-1)5-17-11(9)12-10-8(6-18-12)14-2-4-16-10;;;;;;;;/h1-4H2;6*1H3;; |
Clé InChI |
RFWFKHVZGOHZRG-UHFFFAOYSA-N |
SMILES canonique |
C[Sn](C)(C)C1=C2C(=C(S1)C3=C4C(=C(S3)[Sn](C)(C)C)OCCO4)OCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~2~-[(4-chlorophenyl)sulfonyl]-N-cycloheptyl-N~2~-(4-fluorobenzyl)glycinamide](/img/structure/B12503853.png)

![2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-N-(2-methoxyphenyl)acetamide](/img/structure/B12503884.png)
![Benzenesulfonamide, N-[(1R,2R)-2-amino-1,2-diphenylethyl]-2,3,4,5,6-pentafluoro-](/img/structure/B12503889.png)
![6-bromo-2-[(2,4-dinitrophenyl)sulfanyl]-1H-benzimidazole](/img/structure/B12503902.png)
![1-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)ethylamine](/img/structure/B12503903.png)
![N-{2-[2-(4-tert-butylcyclohexylidene)hydrazinyl]-2-oxoethyl}-N-(2,3-dimethylphenyl)benzenesulfonamide (non-preferred name)](/img/structure/B12503909.png)

![Ethyl 5-{[(4-methoxy-3-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12503912.png)

![N-[(4-bromophenyl)sulfonyl]-N-(2,4-dichlorobenzyl)glycine](/img/structure/B12503926.png)

methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12503935.png)
![Ethyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate](/img/structure/B12503943.png)
